DL-Homocysteine thiolactone hydrochloride

Description

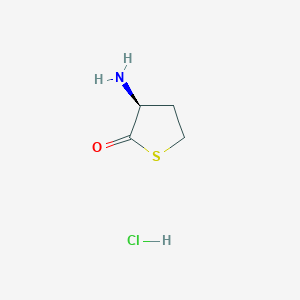

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953745 | |

| Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31828-68-9 | |

| Record name | L-Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of DL-Homocysteine thiolactone hydrochloride (Hcy-thiolactone), a reactive cyclic thioester of the amino acid homocysteine. This document is intended for researchers, scientists, and drug development professionals investigating the cellular and molecular impacts of this compound, which is implicated in a range of pathologies, most notably cardiovascular and neurodegenerative diseases.

Executive Summary

This compound's primary mechanism of action revolves around the post-translational modification of proteins through a process known as N-homocysteinylation . This non-enzymatic reaction involves the acylation of the ε-amino groups of lysine (B10760008) residues on proteins by Hcy-thiolactone. This modification can lead to significant alterations in protein structure and function, triggering a cascade of downstream cellular events, including endothelial dysfunction, apoptosis, and inflammation, which are central to the pathogenesis of diseases like atherosclerosis. This guide will dissect the formation of Hcy-thiolactone, the process of N-homocysteinylation, its pathological consequences, and the cellular machinery involved in its detoxification.

Formation of Homocysteine Thiolactone

Homocysteine thiolactone is primarily generated as a byproduct of an error-editing mechanism by methionyl-tRNA synthetase (MetRS).[1][2][3] In this process, homocysteine is mistakenly recognized and activated by MetRS instead of methionine.[4][5] However, to prevent the incorporation of homocysteine into nascent polypeptide chains, MetRS edits this error by converting the activated homocysteine into the stable, cyclic Hcy-thiolactone.[1][2][5]

The Core Mechanism: N-Homocysteinylation of Proteins

The high reactivity of the thioester bond in Hcy-thiolactone allows it to readily acylate primary amino groups, particularly the ε-amino group of lysine residues in proteins.[2][6] This process, termed N-homocysteinylation, results in the formation of a stable amide bond, permanently altering the protein's structure and charge.[2]

The consequences of N-homocysteinylation are profound and varied, including:

-

Altered Protein Function: Modification of lysine residues within active sites or regulatory domains of enzymes can lead to their inactivation or altered activity.[7]

-

Protein Aggregation: The introduction of a free thiol group from the homocysteine moiety can promote the formation of disulfide-linked protein aggregates.

-

Induction of Autoimmunity: N-homocysteinylated proteins can be recognized as foreign by the immune system, leading to the production of autoantibodies.[1]

-

Cellular Dysfunction: The accumulation of damaged and aggregated proteins can overwhelm cellular protein quality control systems, leading to cellular stress and apoptosis.[8][9][10]

Pathological Consequences and Affected Signaling Pathways

The accumulation of N-homocysteinylated proteins is a key driver of the pathologies associated with elevated homocysteine levels (hyperhomocysteinemia).

Endothelial Dysfunction and Atherosclerosis

Endothelial cells are particularly susceptible to the toxic effects of Hcy-thiolactone. N-homocysteinylation of proteins in these cells contributes to:

-

Reduced Nitric Oxide (NO) Bioavailability: This leads to impaired vasodilation and a pro-thrombotic state.

-

Increased Oxidative Stress: The modified proteins can generate reactive oxygen species (ROS), further damaging cellular components.[11]

-

Inflammation: Hcy-thiolactone can induce the expression of pro-inflammatory cytokines, such as IL-8, in endothelial cells.[10]

-

Apoptosis: Programmed cell death of endothelial cells is a critical early event in the development of atherosclerotic plaques.[8][9][10]

These events collectively contribute to the initiation and progression of atherosclerosis.[4][12][13][14]

Neurotoxicity

In the central nervous system, N-homocysteinylation of specific proteins is linked to neurodegenerative processes. For instance, modification of proteins like α-synuclein and DJ-1 has been implicated in Parkinson's disease.[2]

Cellular Detoxification Mechanisms

Cells possess enzymatic defenses to mitigate the harmful effects of Hcy-thiolactone. The primary enzymes involved in its detoxification are:

-

Paraoxonase 1 (PON1): This HDL-associated enzyme hydrolyzes Hcy-thiolactone in the bloodstream, providing a protective effect against its systemic toxicity.[3][7][15][16][17]

-

Bleomycin (B88199) Hydrolase (BLH): An intracellular enzyme that hydrolyzes Hcy-thiolactone, thus protecting cellular proteins from N-homocysteinylation.[5][15][18]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of this compound.

Table 1: Effects of DL-Homocysteine Thiolactone on Enzyme Activity

| Enzyme | System | Hcy-thiolactone Concentration | Observed Effect | Reference |

| Paraoxonase 1 (PON1) | Purified human serum | 50 µM | 43.16% reduction in paraoxonase activity | [16] |

| Paraoxonase 1 (PON1) | Purified human serum | 100 µM | 68.65% reduction in paraoxonase activity | [16] |

| Paraoxonase 1 (PON1) | Purified human serum | 50 µM | 42.22% reduction in aryl esterase activity | [16] |

| Paraoxonase 1 (PON1) | Purified human serum | 100 µM | 59.12% reduction in aryl esterase activity | [16] |

Table 2: Effects of DL-Homocysteine Thiolactone on Cellular Processes

| Cell Type | Process | Hcy-thiolactone Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis | 200 µM | 30% of cells were apoptotic | [10] |

| Human Trophoblasts | Apoptosis | 50-400 µM | Concentration-dependent increase in apoptosis | [9] |

| Human Promyeloid HL-60 Cells | Apoptosis | Time- and concentration-dependent | Increased apoptosis | |

| HUVECs | IL-8 Secretion | Not specified | Strong activation of IL-8 release | [8] |

| HUVECs | Gene Expression | Not specified | 113 mRNAs regulated | [19] |

Experimental Protocols

In Vitro N-Homocysteinylation of Proteins

Objective: To prepare N-homocysteinylated proteins for subsequent analysis.

Materials:

-

Purified protein of interest (e.g., myoglobin, albumin)

-

This compound

-

100 mM Ammonium (B1175870) bicarbonate buffer, pH 7.8

-

10 mM Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Dialysis tubing (e.g., 7 kDa MWCO)

-

50 mM Potassium phosphate (B84403) buffer, pH 8.0, with 1 mM TCEP

Procedure:

-

Prepare a 1 mM solution of the target protein in 100 mM ammonium bicarbonate buffer containing 10 mM TCEP.[1]

-

Add a 5-fold molar excess (5 mM) of this compound to the protein solution.[1]

-

Incubate the reaction mixture at 25°C for 16 hours with gentle mixing.[1]

-

To remove unreacted Hcy-thiolactone and byproducts, dialyze the reaction mixture against 50 mM potassium phosphate buffer (pH 8.0) with 1 mM TCEP at 4°C. Perform two buffer changes of 500 times the sample volume for 2 hours each, followed by an overnight dialysis.[1]

-

The resulting N-homocysteinylated protein can be stored at -80°C for further use. The extent of modification can be assessed by mass spectrometry.[1]

Endothelial Cell Culture and Treatment with Hcy-Thiolactone

Objective: To study the effects of Hcy-thiolactone on endothelial cells in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fibronectin-coated culture flasks or plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

This compound stock solution

Procedure:

-

Culture HUVECs on fibronectin-coated flasks in EGM-2 at 37°C in a humidified atmosphere with 5% CO2.[14][20]

-

Passage the cells upon reaching 70-90% confluency using trypsin-EDTA.[20]

-

Seed HUVECs into appropriate culture plates (e.g., 6-well or 96-well) for the experiment.

-

Allow the cells to adhere and grow to the desired confluency.

-

Prepare fresh dilutions of this compound in the cell culture medium to the desired final concentrations (e.g., 50-200 µM).[21]

-

Remove the existing medium from the cells and replace it with the medium containing Hcy-thiolactone or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24-72 hours).[9]

-

At the end of the incubation, the cells can be harvested for analysis of apoptosis, gene expression, or other cellular parameters.

Detection of N-Homocysteinylated Proteins by Western Blotting

Objective: To detect and quantify N-homocysteinylated proteins in biological samples.

Materials:

-

Protein samples (cell lysates, plasma, etc.)

-

Aldehyde-biotin probe

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

React the protein samples with an aldehyde-biotin probe under mildly acidic conditions (pH ~3) to specifically label the N-homocysteinyl groups.[1][4]

-

Separate the biotin-labeled proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the chemiluminescent signal using an appropriate imaging system. The intensity of the bands corresponds to the level of N-homocysteinylated proteins.[1][4]

Conclusion

The mechanism of action of this compound is centered on its ability to non-enzymatically modify proteins through N-homocysteinylation. This process initiates a cascade of detrimental cellular events, including protein dysfunction, aggregation, oxidative stress, inflammation, and apoptosis, which are key contributors to the pathophysiology of cardiovascular and neurodegenerative diseases. Understanding these intricate molecular mechanisms is crucial for the development of targeted therapeutic strategies to counteract the toxic effects of elevated homocysteine levels. This guide provides a foundational understanding for researchers in this critical area of study.

References

- 1. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arya.mui.ac.ir [arya.mui.ac.ir]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protective mechanisms against homocysteine toxicity: the role of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between paraoxonase and homocysteine: crossroads of oxidative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative study on in vitro effects of homocysteine thiolactone and homocysteine on HUVEC cells: evidence for a stronger proapoptotic and proinflammative homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homocysteine thiolactone induces apoptosis in cultured human trophoblasts: a mechanism for homocysteine-mediated placental dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes. | Semantic Scholar [semanticscholar.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of homocysteine thiolactone on paraoxonase and aryl esterase activity of human serum purified paraoxonase 1 in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Paraoxonase 1 Q192R genotype and activity affect homocysteine thiolactone levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bleomycin hydrolase and hyperhomocysteinemia modulate the expression of mouse proteins involved in liver homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. med.upenn.edu [med.upenn.edu]

- 21. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide to Its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocysteine thiolactone hydrochloride, a cyclic thioester of the amino acid homocysteine, has garnered significant attention in the scientific community due to its biological activities and its role as a key intermediate in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound. It details the historical context of its initial identification, outlines various chemical synthesis methodologies with comparative quantitative data, and provides in-depth experimental protocols. Furthermore, this guide illustrates the biological pathway of its formation and key chemical synthesis routes using logical diagrams and discusses the analytical techniques employed for its characterization.

Discovery and Historical Context

Homocysteine was first described in 1932 by Vincent du Vigneaud and his colleagues. Three years later, in 1935, Riegel and du Vigneaud reported the isolation of homocysteine and its conversion to a thiolactone in strongly acidic solutions.[1][2] This marked the initial discovery of homocysteine thiolactone.

In a biological context, the synthesis of homocysteine thiolactone was later identified as a result of an "error-editing" or "proofreading" mechanism by methionyl-tRNA synthetase.[3] This enzyme mistakenly activates homocysteine, a close structural analog of methionine, but prevents its incorporation into proteins by converting it into the chemically reactive homocysteine thiolactone.[3]

Biological Formation Pathway

Homocysteine thiolactone is formed in vivo through a metabolic error-correction pathway. The process is initiated when methionyl-tRNA synthetase (MetRS) incorrectly recognizes and activates homocysteine instead of methionine.

Chemical Synthesis of this compound

Several methods for the chemical synthesis of this compound have been developed. The most common approaches start from DL-methionine or DL-homoserine lactone.

Synthesis from DL-Methionine

A prevalent method involves the demethylation of DL-methionine followed by cyclization.

This classic method involves the reduction of DL-methionine using sodium metal dissolved in liquid ammonia (B1221849) to yield the disodium (B8443419) salt of DL-homocysteine, which is then cyclized in an acidic medium.

An alternative approach involves the electrochemical reduction of DL-homocystine (which can be prepared from DL-methionine) to DL-homocysteine, followed by cyclization.[4][5]

Synthesis from Homoserine Lactone

This method involves the conversion of homoserine lactone to an N-protected intermediate, followed by reaction with a sulfur source and subsequent deprotection and cyclization.[6]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data from various synthesis methods found in the literature.

| Starting Material | Method | Key Reagents | Yield (%) | Purity (%) | Reference |

| DL-Methionine | Demethylation with Na/liq. NH3 | Sodium, Liquid Ammonia, HCl | 79 | Not specified | [7] |

| DL-Methionine | Hydrolysis and Electrochemical Reduction | Sulfuric Acid, HCl, Electrolysis | 84.1 | 99.7 | [5] |

| Intermediate from 2-methyl-4-chlorobutyryl chloride | Reaction with Iodine and Ammonia | Iodine, Ammonia water | 94.95 | 99.756 | [7] |

| N-acetyl homocysteine thiolactone | Acid Hydrolysis | Hydrochloric Acid | 94 | 99 | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis from DL-Methionine via Demethylation[7][8]

Materials:

-

DL-Methionine

-

Dry Liquid Ammonia

-

Sodium Metal

-

Dry Ice

-

Acetonitrile

-

Ammonium (B1175870) Chloride

-

Cation Exchange Resin

-

Concentrated Hydrochloric Acid

Procedure:

-

Pre-cool a 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.

-

Add 100 g of DL-methionine to the autoclave.

-

Slowly introduce dry ammonia gas until the DL-methionine is completely dissolved in the condensed liquid ammonia.

-

While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress by liquid chromatography.

-

Upon completion, stop stirring and allow the reaction mixture to settle.

-

Carefully transfer the upper clear liquid layer to another three-necked flask.

-

Quench the reaction by adding ammonium chloride.

-

Allow the reaction mixture to warm to room temperature, allowing the ammonia to evaporate completely.

-

The resulting solid mixture contains the DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.

-

Dissolve the solid in water and pass the solution through a cation exchange resin to remove sodium ions.

-

Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.

-

Concentrate the solution to yield this compound.

-

Recrystallize the product from an appropriate solvent if necessary.

Protocol 2: Electrochemical Synthesis from DL-Homocystine[4][5]

Materials:

-

DL-Homocystine (prepared from DL-methionine)

-

Hydrochloric Acid

-

Plate-and-frame electrolytic cell with graphite (B72142) electrodes

-

Microchannel reactor (for homocystine preparation)

Procedure:

-

Preparation of DL-Homocystine: Continuously pass a solution of DL-methionine and 15-18 mol/L sulfuric acid through a microchannel reactor to generate DL-homocystine.

-

Electrochemical Reduction:

-

Continuously feed the reaction solution containing DL-homocystine and hydrochloric acid into the cathode chamber of a plate-and-frame electrolytic cell.

-

Use graphite electrodes as both the cathode and anode.

-

In the hydrochloric acid system, DL-homocysteine undergoes a reduction reaction at the cathode to form DL-homocysteine hydrochloride.

-

Continuously circulate the catholyte containing DL-homocysteine hydrochloride.

-

-

Cyclization and Purification:

-

Once the reaction is complete, collect the catholyte.

-

Perform impurity removal treatment.

-

Carry out dehydration and condensation, for example, by rotary evaporation at 40-50°C under vacuum, to obtain this compound.

-

Crystallize the product at a low temperature (e.g., -5°C for 8 hours) and dry under vacuum.

-

Analytical and Characterization Methods

The characterization and purity assessment of this compound are crucial. The following techniques are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine the purity of the final product.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for the quantitative analysis of homocysteine thiolactone in biological samples, often after derivatization.[8][9][10]

Applications and Significance

This compound serves as a vital intermediate in the synthesis of mucolytic drugs such as Erdosteine and Citiolone.[7] Its biological role in protein modification through N-homocysteinylation has also been a subject of extensive research, linking it to various pathological conditions.

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of this compound. From its initial identification as a chemical curiosity to its recognition as a biologically significant molecule and a valuable pharmaceutical intermediate, the journey of this compound highlights the interplay between fundamental chemistry and biomedical science. The synthetic protocols and comparative data presented herein offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. preprints.org [preprints.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. CN111004209A - A kind of continuous production method of this compound - Google Patents [patents.google.com]

- 6. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]

- 7. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Role of Homocysteine Thiolactone in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone (HCTL) is a reactive cyclic thioester of the amino acid homocysteine. Formed as a byproduct of the methionyl-tRNA synthetase proofreading activity, HCTL was initially considered a mere metabolic curiosity. However, accumulating evidence has unveiled its significant and often detrimental role in a myriad of cellular processes. This technical guide provides a comprehensive overview of the formation, metabolism, and biological functions of HCTL, with a particular focus on its pathological implications. We delve into the molecular mechanisms of HCTL-induced protein modification, endoplasmic reticulum (ER) stress, and apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways involving HCTL to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

Homocysteine, a non-proteinogenic amino acid, is a well-established independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1] While the detrimental effects of elevated homocysteine levels (hyperhomocysteinemia) are widely recognized, the precise molecular mechanisms underlying its toxicity have been a subject of intense investigation. A significant portion of this toxicity is now attributed to its metabolic derivative, homocysteine thiolactone.[2]

HCTL is a highly reactive molecule that readily acylates the ε-amino groups of lysine (B10760008) residues in proteins, a post-translational modification termed N-homocysteinylation.[3] This modification can alter protein structure and function, leading to cellular dysfunction and contributing to the pathogenesis of various diseases.[1][4] This guide will explore the multifaceted biological role of HCTL, from its synthesis and detoxification to its impact on cellular signaling and organelle function.

Formation and Metabolism of Homocysteine Thiolactone

The cellular concentration of HCTL is tightly regulated through a balance of its formation and degradation.

Formation

HCTL is primarily generated through an error-editing mechanism of methionyl-tRNA synthetase (MetRS).[1][2] In this process, MetRS mistakenly activates homocysteine to form homocysteiny-AMP. To prevent the incorporation of homocysteine into proteins, MetRS edits this misactivated intermediate, cyclizing it into the stable HCTL.[1][5] The extent of this conversion is directly proportional to the concentration of homocysteine and inversely proportional to that of methionine.[6]

Metabolism and Detoxification

The detoxification of HCTL is crucial to prevent its harmful accumulation. This is primarily achieved through enzymatic hydrolysis back to homocysteine by a class of enzymes known as homocysteine thiolactonases.[7] Key enzymes involved in this process include:

-

Paraoxonase 1 (PON1): A serum enzyme associated with high-density lipoprotein (HDL) that plays a significant role in hydrolyzing HCTL in the circulation.[2][7]

-

Bleomycin (B88199) Hydrolase (BLMH): A cytoplasmic enzyme that contributes to intracellular HCTL detoxification.[7][8]

-

Biphenyl Hydrolase-Like (BPHL) Protein: A mitochondrial enzyme involved in HCTL hydrolysis.[7]

Renal excretion also contributes to the removal of HCTL from the body.[1]

Pathophysiological Roles of Homocysteine Thiolactone

The accumulation of HCTL under conditions of hyperhomocysteinemia leads to a cascade of detrimental cellular events.

Protein N-homocysteinylation

The primary mechanism of HCTL toxicity is the covalent modification of protein lysine residues, a process termed N-homocysteinylation.[3] This irreversible modification introduces a free thiol group into the protein, which can alter its structure, function, and susceptibility to oxidative damage.[1][4] N-homocysteinylation has been shown to:

-

Inactivate enzymes: Modification of critical lysine residues can abolish enzymatic activity.[6]

-

Promote protein aggregation: The introduction of new thiol groups can lead to the formation of disulfide-linked aggregates.[3]

-

Induce autoimmune responses: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering an autoimmune response.[1]

Table 1: Examples of Proteins Modified by HCTL and Functional Consequences

| Protein | Function | Effect of N-Homocysteinylation | Reference(s) |

| Hemoglobin, Myoglobin | Oxygen transport | Oxidative damage, aggregation | [1] |

| Albumin | Transport, osmotic pressure | Structural changes | [1] |

| Cytochrome c | Electron transport | Altered redox state, increased resistance to proteolysis | [4] |

| Lysyl oxidase | Connective tissue formation | Inactivation | [6] |

| DJ-1 | Parkinson's disease-associated protein | Contributes to neurodegeneration | [3] |

| α-synuclein | Parkinson's disease-associated protein | Exacerbates aggregation and neurotoxicity | [3] |

Endoplasmic Reticulum (ER) Stress

HCTL and hyperhomocysteinemia are potent inducers of ER stress.[9][10] The accumulation of misfolded or aggregated N-homocysteinylated proteins in the ER lumen triggers the unfolded protein response (UPR).[9] Chronic ER stress can lead to:

-

Activation of pro-apoptotic pathways. [10]

-

Dysregulation of lipid metabolism. [9]

-

Increased expression of inflammatory genes. [10]

Apoptosis

HCTL is a known inducer of apoptosis, or programmed cell death, in various cell types, including vascular endothelial cells and trophoblasts.[11][12] The apoptotic cascade initiated by HCTL can be both caspase-dependent and -independent.[11] Mechanisms include:

-

Mitochondrial dysfunction: HCTL can disrupt the mitochondrial membrane potential.[11]

-

Caspase activation: In some cell types, HCTL leads to the activation of executioner caspases like caspase-3.

-

Increased expression of pro-apoptotic proteins: HCTL can upregulate proteins such as p53 and Bak.[12]

Quantitative Data

The concentration of HCTL in biological fluids is a critical parameter in understanding its physiological and pathological roles.

Table 2: Concentrations of Homocysteine Thiolactone in Human Plasma

| Population | HCTL Concentration (nM) | Notes | Reference(s) |

| Healthy Subjects (n=60) | 0 - 34.8 (average 2.82 ± 6.13) | Levels were below the detection limit in 29 of the 60 samples. | [13] |

| Healthy Subjects | 18 and 25 (in two samples) | [14] |

Table 3: Levels of N-homocysteinylated Protein in Human Plasma

| Condition | N-homocysteinylated Protein Level | Notes | Reference(s) |

| Normal | 0.1–13 μM | Represents up to 25% of total plasma homocysteine. | [1] |

| CBS- and MTHFR-deficient patients | Up to 30-fold increase | [1] | |

| Folic acid and vitamin B deficiency | Increased levels | [1] |

Experimental Protocols

The study of HCTL and its effects requires reliable and sensitive analytical methods.

Determination of Homocysteine Thiolactone in Plasma

This protocol is based on HPLC with fluorescence detection after post-column derivatization with o-phthaldialdehyde (OPA).[13]

1. Sample Preparation: a. Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to obtain plasma. b. Separate plasma from macromolecules by ultrafiltration. c. Extract HCTL from the ultrafiltrate with a chloroform/methanol mixture.

2. HPLC Separation: a. Use a cation exchange microbore column for chromatographic separation.

3. Detection: a. Perform post-column derivatization of the eluate with OPA. b. Monitor the fluorescence of the OPA-HCTL derivative.

4. Quantification: a. Use a standard curve of known HCTL concentrations for quantification. The limit of detection for this method is approximately 0.36 nM.[13]

An alternative method involves gas chromatography/mass spectrometry (GC/MS) with negative chemical ionization (NCI) for enhanced sensitivity and selectivity.[14]

Detection of Protein N-homocysteinylation

Several methods can be employed to detect and quantify N-homocysteinylated proteins.

A. Western Blotting with Biotinylated Aldehyde Probes: [15]

1. Labeling of N-homocysteinylated Proteins: a. Incubate plasma or cell lysate with a biotinylated aldehyde probe in a mildly acidic buffer (e.g., 200 mM citric acid, pH 3) containing a reducing agent like TCEP. This condition favors the selective reaction of the aldehyde with the γ-aminothiol group of the N-homocysteinyl residue to form a stable 1,3-thiazine.

2. SDS-PAGE and Western Blotting: a. Separate the labeled proteins by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Probe the membrane with streptavidin-horseradish peroxidase (HRP) conjugate. d. Detect the signal using a chemiluminescent substrate.

B. Mass Spectrometry:

1. Sample Preparation: a. Incubate the protein of interest or a complex protein mixture with HCTL. b. Remove excess HCTL by dialysis or size-exclusion chromatography.

2. Proteolytic Digestion: a. Digest the protein sample with a protease such as trypsin.

3. LC-MS/MS Analysis: a. Separate the resulting peptides by liquid chromatography. b. Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the sites of N-homocysteinylation.

Conclusion and Future Directions

Homocysteine thiolactone has emerged as a key player in the pathophysiology of hyperhomocysteinemia. Its ability to indiscriminately modify proteins through N-homocysteinylation triggers a cascade of cellular stress responses, including ER stress and apoptosis, ultimately contributing to cellular damage and disease progression. The development of sensitive and specific methods for the detection of HCTL and N-homocysteinylated proteins is crucial for further elucidating their roles in health and disease.

Future research should focus on:

-

Identifying the full spectrum of proteins targeted by HCTL in vivo.

-

Developing specific inhibitors of HCTL formation or enhancers of its detoxification.

-

Investigating the potential of N-homocysteinylated proteins as biomarkers for diseases associated with hyperhomocysteinemia.

A deeper understanding of the biological roles of homocysteine thiolactone will undoubtedly pave the way for novel therapeutic strategies to mitigate the adverse effects of elevated homocysteine levels.

References

- 1. mdpi.com [mdpi.com]

- 2. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Homocysteine Thiolactone: Biology and Сhemistry | Encyclopedia MDPI [encyclopedia.pub]

- 6. ahajournals.org [ahajournals.org]

- 7. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and neurotoxicity of homocysteine thiolactone in mice: protective role of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Homocysteine thiolactone induces apoptosis in cultured human trophoblasts: a mechanism for homocysteine-mediated placental dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Homocysteine Thiolactone Hydrochloride vs. L-Homocysteine Thiolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone, a cyclic thioester of the amino acid homocysteine, is a critical metabolite implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive comparison of the racemic mixture, DL-Homocysteine thiolactone hydrochloride, and its levorotatory enantiomer, L-Homocysteine thiolactone hydrochloride. This document delves into their chemical and physical properties, synthesis, and biological activities, with a focus on stereospecific effects. Detailed experimental protocols and visual representations of key pathways are included to support researchers in their understanding and application of these compounds.

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that, in elevated levels (hyperhomocysteinemia), is an established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases. The conversion of homocysteine to its reactive metabolite, homocysteine thiolactone (HCTL), is a key step in the molecular mechanisms underlying its toxicity. HCTL can react with protein lysine (B10760008) residues, leading to N-homocysteinylation, which can impair protein function and trigger detrimental cellular responses.

This guide focuses on the hydrochloride salts of two forms of HCTL: the racemic mixture (DL-HCTL) and the pure L-enantiomer (L-HCTL). Understanding the distinct and overlapping properties of these two forms is crucial for designing and interpreting experiments in basic research and for the development of therapeutic strategies targeting homocysteine metabolism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DL-HCTL and L-HCTL is presented in Table 1. While many fundamental properties are identical due to their identical chemical composition and structure (differing only in stereochemistry), properties related to their interaction with chiral environments, such as specific rotation, will differ.

| Property | This compound | L-Homocysteine Thiolactone Hydrochloride |

| CAS Number | 6038-19-3 | 31828-68-9 |

| Molecular Formula | C₄H₈ClNOS | C₄H₈ClNOS |

| Molecular Weight | 153.63 g/mol | 153.63 g/mol |

| Appearance | White crystalline powder | White powder |

| Melting Point | 202 °C (decomposes)[1] | 185 °C[2] |

| Solubility | Soluble in water (740.5 g/L at 20°C), DMSO, and Methanol.[1][3] | Soluble in DMSO (116.67 mg/mL) and water (≥ 23 mg/mL).[4] |

| Optical Rotation | 0° (racemic mixture) | Specific rotation data not readily available in the search results. As the L-enantiomer, it will exhibit a specific optical rotation. |

Synthesis and Chiral Separation

3.1. Synthesis of this compound

The racemic mixture is commonly synthesized from DL-methionine. One established method involves the reaction of DL-methionine with a reducing agent in liquid ammonia, followed by cyclization in an acidic medium.[1][5] Another approach utilizes 2-methyl-4-chlorobutyryl chloride as a starting material.[6] Continuous production methods using microchannel reactors have also been developed to improve yield and purity.[7]

3.2. Synthesis and Resolution of L-Homocysteine Thiolactone Hydrochloride

The L-enantiomer can be prepared through stereospecific synthesis or by resolution of the racemic mixture. One method for chiral separation involves the formation of diastereomeric salts with a chiral acid, allowing for the separation of the enantiomers.

Experimental Protocol: Chiral Separation of DL-Homocysteine Thiolactone

This protocol is a generalized representation based on the principle of diastereomeric salt formation.

Materials:

-

This compound

-

Chiral resolving agent (e.g., a chiral organic acid)

-

Appropriate solvents (e.g., methanol, ethanol)

-

Acid and base for pH adjustment

-

Filtration apparatus

-

Polarimeter

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add an equimolar amount of a chiral resolving agent dissolved in the same or a miscible solvent.

-

Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.

-

Separate the precipitated diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

Liberate the enantiomerically pure homocysteine thiolactone from the salt by treating it with a base to neutralize the chiral acid.

-

Extract the free base into an organic solvent.

-

Convert the free base back to the hydrochloride salt by adding hydrochloric acid.

-

Isolate the enantiomerically pure L-Homocysteine thiolactone hydrochloride by filtration or evaporation.

-

The other enantiomer can be recovered from the mother liquor.

-

Confirm the enantiomeric purity using a polarimeter to measure the specific rotation.

Biological Activity: A Comparative Analysis

While both DL-HCTL and L-HCTL are biologically active, their effects can differ due to the stereospecificity of enzymes and receptors.

4.1. Toxicity

Studies on rat embryos have shown that both L- and D-stereoisomers of homocysteine thiolactone exhibit the same toxicity. This is in contrast to homocysteine itself, where the L-form is toxic, but the D-form is not.[1] This suggests that the toxicity of the thiolactone may be related to its chemical reactivity (e.g., N-homocysteinylation) which is not dependent on stereochemistry, rather than enzymatic conversion which is often stereospecific.

4.2. Enzymatic Metabolism

The enzymatic hydrolysis of homocysteine thiolactone back to homocysteine is a key detoxification pathway. The enzyme bleomycin (B88199) hydrolase (BLMH) has been shown to exhibit absolute stereospecificity for L-homocysteine thiolactone, with no activity towards the D-enantiomer.[3] This implies that the D-form may have a longer biological half-life and potentially different downstream effects.

4.3. Cellular Effects: Endothelial Cells

Endothelial dysfunction is a hallmark of hyperhomocysteinemia-related pathologies. In vitro studies on human umbilical vein endothelial cells (HUVECs) have shown that homocysteine thiolactone (racemic mixture) is a more potent inducer of apoptosis and pro-inflammatory responses than homocysteine itself.[8]

-

Apoptosis: DL-HCTL induces apoptosis in endothelial cells in a concentration-dependent manner. This effect is associated with the activation of caspase-3.[8]

-

Inflammation: DL-HCTL stimulates the release of the pro-inflammatory cytokine Interleukin-8 (IL-8) from HUVECs.[8]

While these studies were conducted with the racemic mixture, the high biological activity of the L-form of homocysteine suggests that L-HCTL is likely the primary driver of these effects. However, the contribution of the D-enantiomer cannot be entirely ruled out.

4.4. Cardiovascular Effects

Studies using the racemic DL-HCTL have demonstrated its impact on cardiovascular function. In isolated rat hearts, DL-HCTL decreases left ventricular systolic blood pressure and cardiac force.[5] It also slows blood coagulation and promotes the formation of a more tightly packed fibrin (B1330869) structure.[5]

4.5. Oxidative Stress

Both homocysteine and its thiolactone are known to induce oxidative stress. DL-HCTL has been shown to be detrimental to vascular function and may induce oxidative stress.[5]

Table 2: Comparative Summary of Biological Activities

| Biological Activity | This compound | L-Homocysteine Thiolactone Hydrochloride | Key Findings and Inferences |

| Embryo Toxicity | Toxic | Toxic | L- and D-isomers show equal toxicity, suggesting a mechanism independent of stereospecific enzymatic conversion.[1] |

| Enzymatic Hydrolysis | L-enantiomer is hydrolyzed by bleomycin hydrolase. | Substrate for bleomycin hydrolase.[3] | The D-enantiomer is not metabolized by this enzyme, potentially leading to a longer half-life. |

| Endothelial Cell Apoptosis | Induces apoptosis via caspase-3 activation.[8] | Likely the primary active component. | The racemic mixture is more potent than homocysteine. |

| Endothelial Cell Inflammation | Stimulates IL-8 release.[8] | Likely the primary active component. | The racemic mixture is more potent than homocysteine. |

| Cardiac Effects | Decreases systolic blood pressure and cardiac force.[5] | Effects of the pure L-form are not explicitly detailed in the search results but are expected to be similar or more potent. | The racemic mixture has clear negative chronotropic and inotropic effects. |

| Coagulation | Slows coagulation, alters fibrin structure.[5] | Effects of the pure L-form are not explicitly detailed. | The racemic mixture impacts the clotting cascade. |

| Oxidative Stress | Induces oxidative stress.[5] | Likely a primary contributor to the observed oxidative stress. | A key mechanism of HCTL-induced cellular damage. |

Signaling Pathways

The biological effects of homocysteine and its thiolactone are mediated through various signaling pathways. While pathways specifically differentiating the stereoisomers are not extensively detailed in the available literature, the following pathways are known to be modulated by homocysteine and its metabolites.

5.1. Pro-Apoptotic Signaling

Homocysteine thiolactone induces apoptosis in endothelial cells, a process that can be initiated through both intrinsic and extrinsic pathways, culminating in the activation of effector caspases like caspase-3.

Caption: Pro-apoptotic signaling cascade initiated by Homocysteine Thiolactone.

5.2. Pro-Inflammatory Signaling via NF-κB

The induction of pro-inflammatory cytokines like IL-8 by homocysteine thiolactone is often mediated by the activation of the transcription factor NF-κB.

Caption: NF-κB mediated pro-inflammatory signaling induced by Homocysteine Thiolactone.

Experimental Protocols

6.1. Caspase-3 Activity Assay in Endothelial Cells

This protocol outlines a colorimetric assay to measure caspase-3 activation in endothelial cells treated with HCTL.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound and L-Homocysteine thiolactone hydrochloride

-

Cell lysis buffer

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate and culture until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of DL-HCTL and L-HCTL for a specified time (e.g., 24 hours). Include an untreated control group.

-

After treatment, wash the cells with PBS and lyse them using the cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Add the caspase-3 substrate to each sample in a new 96-well plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

6.2. Measurement of Oxidative Stress (Intracellular ROS)

This protocol describes the use of a fluorescent probe to measure the generation of reactive oxygen species (ROS) in HCTL-treated cells.

Materials:

-

Endothelial cells

-

This compound and L-Homocysteine thiolactone hydrochloride

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture endothelial cells in a suitable format (e.g., 96-well black plate).

-

Treat the cells with DL-HCTL and L-HCTL for the desired duration.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize under a fluorescence microscope.

-

Quantify the increase in fluorescence as an indicator of ROS production.

Conclusion

This technical guide provides a detailed comparison of this compound and its L-enantiomer. While the racemic mixture is widely used in research and exhibits significant biological activity, understanding the stereospecific aspects is crucial for a more nuanced interpretation of experimental results. The available evidence suggests that while some toxic effects may not be stereospecific, enzymatic metabolism is highly selective for the L-enantiomer. This differential metabolism could lead to distinct in vivo consequences for the D- and L-forms. Further head-to-head comparative studies are warranted to fully elucidate the unique biological roles of each enantiomer and to inform the development of targeted therapeutic interventions for hyperhomocysteinemia and related diseases.

References

- 1. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]

- 2. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 3. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Toxicity, biodistribution and radioprotective capacity of L-homocysteine thiolactone in CNS tissues and tumors in rodents: comparison with prior results with phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Formation of Homocysteine Thiolactone from Homocysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homocysteine (Hcy), a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases. The toxicity of homocysteine is partly attributed to its metabolic conversion into a chemically reactive intramolecular thioester, homocysteine thiolactone (HTL). This guide provides a comprehensive overview of the spontaneous and enzymatic formation of HTL from homocysteine, its biological implications, and the experimental methodologies used to study these processes. A key focus is placed on the chemical mechanisms, kinetics, and factors influencing this transformation, alongside the downstream cellular consequences of protein N-homocysteinylation by HTL.

Introduction: The Dual Origin of Homocysteine Thiolactone

Homocysteine thiolactone is a five-membered cyclic thioester of homocysteine.[1][2] Its formation in biological systems is primarily an enzymatic error-editing process, but it can also occur non-enzymatically under specific chemical conditions.

Enzymatic Formation: The principal route for HTL synthesis in vivo is an error-editing reaction catalyzed by methionyl-tRNA synthetase (MetRS).[1][2] Due to the structural similarity between methionine and homocysteine, MetRS can mistakenly activate homocysteine to form homocysteinyl-AMP.[2] However, instead of attaching homocysteine to tRNA, the enzyme facilitates an intramolecular cyclization, where the sulfhydryl group of homocysteine attacks the activated carboxyl group, releasing AMP and forming HTL.[2][3] This proofreading mechanism prevents the incorporation of homocysteine into proteins during translation.[4]

Non-Enzymatic (Spontaneous) Formation: Homocysteine can also spontaneously cyclize to form HTL in aqueous solutions, particularly under acidic conditions.[5][6] This non-enzymatic pathway is influenced by pH and temperature, with a higher proportion of HTL forming at lower pH and higher temperatures.[5][7] While the enzymatic pathway is considered the primary source of HTL in vivo, the potential for spontaneous formation under specific physiological or pathological conditions cannot be entirely dismissed.

Chemical Mechanism and Kinetics

The formation of homocysteine thiolactone from homocysteine is a reversible intramolecular cyclization reaction.

Mechanism: The reaction involves the nucleophilic attack of the thiol group (-SH) on the carboxylic acid carbon. This process is facilitated by the activation of the carboxyl group, which in the enzymatic reaction is achieved through the formation of homocysteinyl-AMP.[2] In the non-enzymatic reaction, acidic conditions can protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiol group.

Kinetics: The rate of both the formation and hydrolysis of HTL is influenced by several factors. HTL is relatively stable in neutral or acidic aqueous solutions but hydrolyzes back to homocysteine under alkaline conditions.[6][8] At physiological pH (7.4), the half-life of HTL is estimated to be between 24 and 30 hours.[2] The kinetics of HTL's reaction with other molecules, such as the aminolysis with lysine (B10760008) residues in proteins, is crucial for its biological effects.[9]

Quantitative Data on Homocysteine Thiolactone Formation and Stability

| Parameter | Value | Conditions | Reference |

| HTL Half-life | ~24–30 hours | pH 7.4 | [2] |

| HTL Hydrolysis | ~71% in 24 hours | 1 mM HTL at physiological pH | [8][10] |

| Equilibrium (Hcy:HTL) at 80°C | 15:85 | pH 1 | [5] |

| Equilibrium (Hcy:HTL) at 80°C | ~80-85:15-20 | pH 2-5 | [5] |

| Equilibrium (Hcy:HTL) at 25°C | Significant formation at acidic pH | pH < 7 | [5] |

| Plasma HTL (Healthy Humans) | 0 - 34.8 nM (average 2.82 ± 6.13 nM) | Normal physiological conditions | [10] |

| Plasma HTL (Hyperhomocysteinemia) | 59-72 fold increase | Patients with MTHFR or CBS mutations |

Biological Significance and Pathophysiology

The formation of HTL is not a benign metabolic side-reaction. Its high reactivity allows it to modify other biomolecules, leading to cellular dysfunction and contributing to the pathology of various diseases.

Protein N-Homocysteinylation

The primary mechanism of HTL-induced toxicity is the N-homocysteinylation of proteins.[11] The electrophilic carbonyl group of HTL reacts with the nucleophilic ε-amino group of lysine residues in proteins, forming a stable amide bond.[1] This post-translational modification neutralizes the positive charge of the lysine residue and can lead to:

-

Altered Protein Structure and Function: N-homocysteinylation can disrupt the native conformation of proteins, leading to loss of biological activity, aggregation, and formation of amyloid-like structures.[12]

-

Induction of Autoimmunity: Homocysteinylated proteins can be recognized as foreign by the immune system, triggering an autoimmune response.

-

Cellular Stress: The accumulation of modified proteins can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

Signaling Pathways Affected by Homocysteine Thiolactone

N-homocysteinylation can directly impact cellular signaling pathways, contributing to the pathophysiology of hyperhomocysteinemia-related diseases.

GPCR Signaling: N-homocysteinylation of β-arrestins can disrupt their interaction with G protein-coupled receptors (GPCRs), leading to biased signaling. This has been shown to promote platelet activation and may contribute to the thrombotic complications associated with hyperhomocysteinemia.[13]

Oxidative and Nitrosative Stress: HTL can induce cellular senescence and oxidative stress in endothelial cells.[14] It can also trigger nitrosative stress by inducing the S-nitrosylation of key enzymes like GTP cyclohydrolase 1 (GCH1), leading to vascular cognitive impairments.[15]

Caption: N-homocysteinylation of β-arrestin alters GPCR signaling.

Caption: HTL-induced nitrosative and oxidative stress pathway.

Experimental Protocols

A variety of analytical techniques are employed to study the formation of HTL and its subsequent reactions.

Synthesis of Homocysteine Thiolactone

In Vitro Enzymatic Synthesis:

-

Prepare a reaction mixture containing L-homocysteine, ATP, MgCl₂, and purified methionyl-tRNA synthetase in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the mixture at 37°C. The reaction progress can be monitored over time.

-

Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid).

-

The synthesized HTL can be purified using chromatographic techniques like HPLC.

Chemical Synthesis (from Homocysteine):

-

Dissolve L-homocysteine in a strongly acidic solution (e.g., concentrated HCl or HBr).[16]

-

Heat the solution under reflux for a defined period.

-

Cool the reaction mixture and crystallize the homocysteine thiolactone salt.

-

The product can be further purified by recrystallization.

Quantification of Homocysteine Thiolactone

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a widely used technique for the separation and quantification of HTL in biological samples.[17][18]

-

Sample Preparation: Biological samples (e.g., plasma, urine, cell culture media) typically require a protein precipitation step (e.g., with acetonitrile (B52724) or perchloric acid) followed by centrifugation.[19]

-

Chromatography: Reversed-phase or ion-exchange chromatography can be used for separation.

-

Detection:

-

UV Detection: HTL has a UV absorbance maximum around 240 nm.

-

Fluorescence Detection: HTL can be derivatized post-column with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) for enhanced sensitivity and specificity.[17]

-

Mass Spectrometry (LC-MS/MS): This provides high sensitivity and specificity for HTL quantification, especially in complex biological matrices.[19][20]

-

References

- 1. Protein N-homocysteinylation: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 12. Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-homocysteinylation of β-arrestins biases GPCR signaling and promotes platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In Vivo Stability and Metabolism of DL-Homocysteine Thiolactone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocysteine thiolactone (HTL) hydrochloride, a cyclic thioester of the amino acid homocysteine, is a reactive metabolite implicated in the pathophysiology of various diseases. Elevated levels of its precursor, homocysteine, are an independent risk factor for cardiovascular and neurodegenerative diseases. The toxicity of homocysteine is, in part, attributed to its metabolic conversion to HTL. This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of DL-Homocysteine thiolactone hydrochloride, intended to serve as a valuable resource for researchers in the fields of drug development, biochemistry, and molecular medicine.

In Vivo Stability

DL-Homocysteine thiolactone is relatively stable in aqueous solutions at physiological pH. In a neutral aqueous solution (pH 7.4), it has a half-life of approximately 24 to 30 hours.[1] This stability allows for its circulation in biological fluids and interaction with various cellular components.

Metabolic Pathways

The in vivo metabolism of this compound follows two primary pathways:

-

Enzymatic Hydrolysis: The primary detoxification pathway for HTL is its enzymatic hydrolysis back to homocysteine. This reaction is catalyzed by a group of enzymes known as homocysteine thiolactonases.

-

N-homocysteinylation: Due to its reactive nature, HTL can non-enzymatically react with the free amino groups of lysine (B10760008) residues in proteins, a post-translational modification termed N-homocysteinylation. This modification can alter the structure and function of proteins, leading to cellular damage and contributing to the pathology of various diseases.

dot

Pharmacokinetics (ADME)

Absorption and Distribution

Limited information is available on the specific absorption and distribution kinetics of exogenously administered this compound. Following administration in mice, it is readily distributed and metabolized.[2]

Metabolism

The metabolism of HTL is primarily enzymatic, as described above. The key enzymes involved in its hydrolysis are:

-

Paraoxonase 1 (PON1): A serum enzyme associated with high-density lipoprotein (HDL) that hydrolyzes HTL.[3]

-

Bleomycin (B88199) Hydrolase (BLMH): A cytosolic enzyme with homocysteine thiolactonase activity.[4]

-

Biphenyl Hydrolase-Like Protein (BPHL): A mitochondrial enzyme identified as a highly efficient homocysteine thiolactonase.[5]

-

Human Carboxylesterase 1 (hCES1): A liver enzyme that demonstrates significant catalytic activity against HTL.[6]

Excretion

The primary route of elimination for unmetabolized homocysteine thiolactone is renal excretion. Urinary concentrations of HTL are approximately 100-fold higher than in plasma.[1][7] The clearance of HTL relative to creatinine (B1669602) is significantly higher than that of homocysteine, indicating efficient urinary excretion.[7]

Quantitative Data

The following tables summarize the available quantitative data on the stability, pharmacokinetics, and enzymatic metabolism of DL-Homocysteine thiolactone.

Table 1: Physicochemical and Pharmacokinetic Properties of DL-Homocysteine Thiolactone

| Parameter | Value | Species | Reference |

| Stability | |||

| Half-life in aqueous solution (pH 7.4) | ~24-30 hours | In vitro | [1] |

| Pharmacokinetics | |||

| Plasma Concentration | <0.1 - 22.6 nmol/L | Human | [7] |

| Urine Concentration | 11 - 485 nmol/L | Human | [7] |

| Renal Clearance (relative to creatinine) | 0.21 - 6.96 | Human | [7] |

| Plasma Half-life (in vivo) | ~5 minutes | Mouse | [8] |

Table 2: Kinetic Parameters of Enzymes Hydrolyzing DL-Homocysteine Thiolactone

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Species | Reference |

| Biphenyl Hydrolase-Like Protein (BPHL) | 3.18 | 246.24 | 7.7 x 104 | Human | [9] |

| Bleomycin Hydrolase (BLMH) | ~700 µM (for Bleomycin A2) | 33 nmol/hr/mg protein | Low | Rabbit | [10] |

| Paraoxonase 1 (PON1) | 3.9 (L-HTL), 8.2 (DL-HTL) | 10.75, 10.1 µmol/min/109 cells | 100-fold lower than BLMH | Human | [5][11] |

| Human Carboxylesterase 1 (hCES1) | - | - | High catalytic activity | Human | [6] |

Experimental Protocols

Determination of In Vivo Half-life of DL-Homocysteine Thiolactone in Mice

This protocol is adapted from studies investigating the metabolism and neurotoxicity of HTL in mice.[2][8]

Workflow Diagram

dot

Methodology

-

Animal Model: Use adult male mice (e.g., C57BL/6J strain).

-

Dosing: Prepare a sterile solution of this compound in saline. Administer a single dose via intraperitoneal (i.p.) injection. The dose can range from 40 to 600 nmol/g body weight.[8]

-

Blood Collection: Collect blood samples via retro-orbital bleeding or tail vein at multiple time points post-injection (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

HTL Extraction and Quantification:

-

Separate HTL from plasma macromolecules by ultrafiltration.

-

Extract HTL from the ultrafiltrate using a chloroform/methanol mixture.[12]

-

Quantify HTL levels using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with post-column derivatization with o-phthaldialdehyde (OPA) and fluorescence detection.[12][13]

-

-

Data Analysis: Plot the plasma concentration of HTL versus time. Calculate the elimination half-life (t1/2) from the slope of the terminal phase of the concentration-time curve.

Assay for Homocysteine Thiolactonase Activity of Paraoxonase 1 (PON1)

This protocol is based on spectrophotometric or fluorometric methods for measuring PON1 activity.[14][15][16]

Methodology

-

Enzyme Source: Purified human serum PON1 or serum/plasma samples.

-

Substrate: this compound.

-

Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at the optimal pH for PON1 activity.

-

Reaction Mixture: In a microplate well, combine the enzyme source with the assay buffer.

-

Initiation of Reaction: Add the HTL substrate to initiate the reaction.

-

Detection:

-

Spectrophotometric Method: Measure the increase in absorbance due to the formation of homocysteine, which can be detected using Ellman's reagent (DTNB).

-

Fluorometric Method: Utilize a fluorogenic substrate that is converted into a highly fluorescent product upon hydrolysis by PON1. Measure the increase in fluorescence over time.[15][16]

-

-

Data Analysis: Calculate the rate of the reaction from the change in absorbance or fluorescence over time. Determine the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Quantification of N-homocysteinylated Proteins In Vivo

This protocol utilizes mass spectrometry-based proteomics to identify and quantify N-homocysteinylation sites on proteins.[8][17]

Workflow Diagram

dot

Methodology

-

Protein Extraction: Isolate proteins from the biological sample of interest (e.g., plasma, tissue homogenate).

-

Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the masses of the fragments.

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein sequence database.

-

Specify N-homocysteinylation of lysine residues as a variable modification (mass shift of +117.02 Da).

-

The software will identify peptides that are modified with homocysteine and pinpoint the specific lysine residues that are modified.

-

Relative or absolute quantification of the modified peptides can be performed using various mass spectrometry-based techniques.

-

Conclusion

This compound is a reactive metabolite with a complex in vivo profile. Its stability at physiological pH allows for systemic exposure, while its metabolism is governed by enzymatic hydrolysis and non-enzymatic protein modification. The balance between these pathways is crucial in determining the potential toxicity of elevated homocysteine levels. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the role of homocysteine thiolactone in health and disease, and for the development of therapeutic strategies targeting its metabolic pathways. Further research is warranted to fully elucidate the absorption, distribution, and tissue-specific metabolism of this important molecule.

References

- 1. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]

- 2. Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paraoxonase 1 and homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective mechanisms against homocysteine toxicity: the role of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Valacyclovir Hydrolase/Biphenyl Hydrolase-Like Protein Is a Highly Efficient Homocysteine Thiolactonase | PLOS One [journals.plos.org]

- 6. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary excretion of homocysteine-thiolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bleomycin hydrolase activity in pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homocysteine thiolactone disposal by human arterial endothelial cells and serum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arya.mui.ac.ir [arya.mui.ac.ir]

- 15. content.abcam.com [content.abcam.com]

- 16. Paraoxonase 1 Activity Assay Kit (ab241044) | Abcam [abcam.com]

- 17. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Double-Edged Sword of Homocysteine: A Technical Guide to the Physiological Consequences of Protein Homocysteinylation

For Researchers, Scientists, and Drug Development Professionals

Abstract